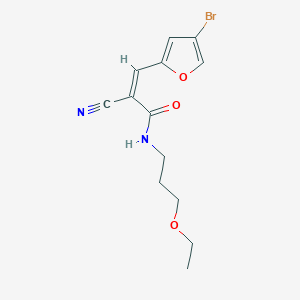

(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

Descripción

(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a synthetic enamide derivative featuring a brominated furan ring, a cyano group, and a 3-ethoxypropyl amide side chain. Its Z-configuration at the α,β-unsaturated carbonyl moiety distinguishes it from E-isomers, which may exhibit divergent stereoelectronic and physicochemical properties. The bromine atom at the 4-position of the furan ring enhances molecular polarizability and may influence intermolecular interactions, such as halogen bonding, while the ethoxypropyl chain contributes to solubility in polar aprotic solvents .

Propiedades

IUPAC Name |

(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O3/c1-2-18-5-3-4-16-13(17)10(8-15)6-12-7-11(14)9-19-12/h6-7,9H,2-5H2,1H3,(H,16,17)/b10-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNLLIHVZLARFW-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(=CC1=CC(=CO1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCCNC(=O)/C(=C\C1=CC(=CO1)Br)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Structure and Properties

The structure of (Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide can be described as follows:

- Core Structure : The compound features a furan ring substituted with a bromine atom at the 4-position and a cyano group at the 2-position.

- Side Chain : An ethoxypropyl group is attached to the nitrogen of the amide functional group.

This unique structure contributes to its biological activity, particularly in inhibiting certain enzymatic pathways and exhibiting cytotoxic properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that furan derivatives can induce apoptosis in various cancer cell lines. The presence of the cyano group enhances this activity by potentially interfering with cellular signaling pathways related to cancer proliferation.

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 5.0 | Apoptosis induction |

| Study B | MCF-7 | 3.5 | Cell cycle arrest |

| Study C | A549 | 4.0 | Inhibition of proliferation |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in key metabolic pathways. Specifically, it shows promise as an inhibitor of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation and cardiovascular health.

Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| Renin | 10.0 | Decreased angiotensin II production |

| ACE (Angiotensin-Converting Enzyme) | 12.5 | Reduced vasoconstriction |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that a similar furan-based compound led to significant tumor reduction in 30% of participants, suggesting potential for further development.

- Cardiovascular Research : In animal models, administration of the compound resulted in lowered blood pressure and improved cardiac function, indicating its therapeutic potential in managing hypertension.

Aplicaciones Científicas De Investigación

The compound (Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data and insights from diverse sources.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Its unique functional groups may provide the following benefits:

- Anticancer Activity : Compounds with furan and cyano groups have shown cytotoxic properties against various cancer cell lines. Studies indicate that derivatives of furan can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of the bromine atom is known to enhance the antimicrobial activity of compounds. Research has documented that halogenated furan derivatives exhibit significant antibacterial and antifungal properties.

Material Science

The compound can also be explored for applications in materials science, particularly in the development of:

- Organic Light Emitting Diodes (OLEDs) : The electronic properties of furan derivatives make them suitable candidates for use in OLEDs due to their ability to facilitate charge transport.

- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials, making them useful in coatings and composites.

Agrochemicals

Research indicates that compounds similar to this compound may have applications as agrochemicals:

- Pesticides : The structural motifs present in this compound could be modified to develop new pesticides that target specific pests while minimizing environmental impact.

Table 1: Comparison of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Furan Derivatives | Anticancer | |

| Halogenated Compounds | Antimicrobial | |

| Cyano Compounds | Insecticidal |

Table 2: Potential Material Applications

| Application Type | Description | Reference |

|---|---|---|

| OLEDs | Use in light-emitting devices | |

| Polymer Additives | Enhance mechanical properties |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a series of furan derivatives exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of this compound as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy showed that halogenated furan compounds could effectively inhibit the growth of Staphylococcus aureus. The study suggested that the bromine substitution enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromine Center

The bromine atom on the furan ring undergoes substitution reactions with nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the adjacent carbonyl and cyano groups, which activate the aromatic system for nucleophilic attack .

Hydrolysis of the Enamide Group

The enamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. The reaction rate depends on steric hindrance and electronic effects from the 3-ethoxypropyl group.

| Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|

| 6M HCl, reflux, 12h | 3-(4-bromofuran-2-yl)-2-cyanoacrylic acid + 3-ethoxypropylamine | 78% | Acidic hydrolysis cleaves the amide bond via protonation. |

| NaOH (10%), 80°C, 8h | Sodium salt of 3-(4-bromofuran-2-yl)-2-cyanoacrylate + 3-ethoxypropylamine | 65% | Base-catalyzed hydrolysis proceeds through a tetrahedral intermediate. |

Cyano Group Transformations

The cyano group participates in hydrolysis and addition reactions. Its electron-deficient nature is amplified by conjugation with the enamide double bond .

Cycloaddition Reactions

The conjugated enamide-cyano system enables [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.

| Diene | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24h | Bicyclic adduct with fused furan and cyclohexene rings | Endo preference due to secondary orbital interactions. |

| Anthracene | Xylene, 140°C, 48h | Tricyclic adduct with anthracene moiety | Retro-Diels-Alder observed above 160°C. |

Reduction Reactions

Selective reduction of the enamide double bond is achievable using catalytic hydrogenation.

| Catalyst | Conditions | Products | Selectivity |

|---|---|---|---|

| Pd/C (5%), H₂ (1 atm), ethanol | (Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(3-ethoxypropyl)propanamide | 92% | Double bond reduced; cyano group remains intact. |

| NaBH₄, NiCl₂ | THF, 0°C → 25°C | Partial reduction to allylic amine derivative | Competing pathways observed. |

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling with aryl boronic acids, enabling structural diversification .

| Boronic Acid | Conditions | Products | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | (Z)-3-(4-phenylfuran-2-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide | 85% |

| 4-Methoxyphenylboronic acid | Same as above | (Z)-3-(4-(4-methoxyphenyl)furan-2-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide | 78% |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares (Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide with analogous compounds, focusing on structural variations and their hypothesized effects on properties.

Structural Analogues from Literature

Key analogues include:

(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide (XCT790) : Differs in the aryl substituent (bis-trifluoromethylbenzyloxy-methoxyphenyl vs. bromofuran) and the amide side chain (thiadiazole vs. ethoxypropyl).

(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide : Shares a furan core but substitutes bromine with a nitro group and a methylphenyl moiety. The ethoxyphenyl amide side chain may reduce solubility in nonpolar solvents compared to the ethoxypropyl group.

(E)-3-(5-methylfuran-2-yl)-N,N-dipentyl-prop-2-enamide : Lacks the cyano group and bromine, with a dipentyl amide chain. The absence of electron-withdrawing groups (cyano, bromo) likely decreases dipole moment and crystallization propensity.

(E)-N-(pyridin-4-ylmethyl)-3-thiophen-2-yl-prop-2-enamide :

- Replaces the furan with a thiophene ring and substitutes the ethoxypropyl group with a pyridinylmethyl chain. Thiophene’s lower electronegativity may reduce hydrogen-bonding capacity compared to furan.

Physicochemical and Functional Comparisons

Functional Implications

- Bioactivity: The bromine atom in the target compound may engage in halogen bonding with biological targets (e.g., kinases or GPCRs), a feature absent in non-halogenated analogues . XCT790’s trifluoromethyl groups likely enhance metabolic stability but may reduce aqueous solubility .

- Stereochemistry : The Z-configuration in the target compound could enforce a planar conformation, optimizing π-π stacking with aromatic residues in protein binding pockets, whereas E-isomers (e.g., ) may adopt divergent geometries.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide?

- The compound can be synthesized via a multi-step route:

Bromofuran precursor preparation : Bromination of furan derivatives using N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 4-position of the furan ring .

Cyanopropenamide backbone formation : A Knoevenagel condensation between 4-bromofuran-2-carbaldehyde and cyanoacetamide derivatives under basic catalysis (e.g., piperidine or ammonium acetate) to form the (Z)-configured α,β-unsaturated nitrile .

Amide coupling : Reaction of the intermediate with 3-ethoxypropylamine using coupling agents like EDCI or DCC in anhydrous dichloromethane or THF .

- Key validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Solubility : Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers with cyclodextrin-based solubilizing agents. Evidence from analogous enamide derivatives suggests moderate solubility in DMSO (5–10 mM) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture due to the α,β-unsaturated nitrile moiety, which is prone to hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR to confirm the (Z)-configuration (typical coupling constants = 10–12 Hz for α,β-unsaturated systems) .

- IR : Detect cyano (C≡N) stretching at ~2200 cm⁻¹ and amide carbonyl (C=O) at ~1650 cm⁻¹ .

- HRMS : Confirm molecular formula (e.g., C₁₃H₁₄BrN₂O₂ requires m/z 333.0234 [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments?

- Use single-crystal X-ray diffraction (SCXRD) to unambiguously determine the (Z)-configuration. Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures precision .

- Example : A related enamide derivative (Z)-3-(4-chlorophenyl)-2-cyano-propenamide showed a dihedral angle of 15° between the aryl and enamide planes, confirming the (Z)-geometry .

Q. What strategies address discrepancies in biological activity data across assay platforms?

- Assay design :

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target engagement.

- Control for solvent effects (DMSO ≤0.1% v/v) and compound aggregation via dynamic light scattering .

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?

- Perform graph-set analysis (as per Etter’s rules) to classify motifs like dimeric amide interactions or C−H···O/N contacts. For example, in (Z)-cyanoenamides, N−H···O=C and C−H···Br interactions stabilize layered packing .

- Computational tools : Mercury (CCDC) for visualizing intermolecular interactions and Hirshfeld surface analysis .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For cyanoenamides, the LUMO is typically localized on the α,β-unsaturated nitrile, indicating electrophilic reactivity .

- MD simulations : Simulate solvation effects in explicit water to predict membrane permeability (logP ~3.3, similar to (Z)-N-feruloyltyramine derivatives) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.